![molecular formula C13H13N3O2S B2510230 4-Oxo-2-tiomorfolino-4H-pirido[1,2-a]pirimidin-3-carbaldehído CAS No. 487020-31-5](/img/structure/B2510230.png)
4-Oxo-2-tiomorfolino-4H-pirido[1,2-a]pirimidin-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of hydrazonoyl halides . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The structure of the synthesized compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del 4-Oxo-2-tiomorfolino-4H-pirido[1,2-a]pirimidin-3-carbaldehído:
Agentes antivirales
La investigación ha demostrado que los derivados de 4-oxo-4H-pirido[1,2-a]pirimidina exhiben propiedades antivirales significativas, particularmente contra el VIH-1. Estos compuestos se han evaluado por su capacidad para inhibir el virus VIH-1 in vitro, demostrando propiedades inhibitorias moderadas . Esto los convierte en candidatos prometedores para el desarrollo de nuevos fármacos antivirales.
Catálisis fotoredox
El compuesto se ha utilizado en reacciones catalíticas fotoredox de arilación C-H. Este método implica el uso de luz verde y un fotocatalizador para lograr la arilación de sales de diazonio heteroarílicas, proporcionando una alternativa sin metales para sintetizar estructuras heterocíclicas complejas . Esta aplicación es valiosa en síntesis orgánica y ciencia de materiales.
Detección y etiquetado fluorescentes
Debido a su fluorescencia inherente, los derivados de 4-oxo-4H-pirido[1,2-a]pirimidina son adecuados para su uso en detección y etiquetado fluorescentes. Estos compuestos se pueden emplear en aplicaciones de bioimagen y diagnóstico, donde sus propiedades de fluorescencia permiten la detección y el seguimiento de moléculas biológicas .
Química medicinal
El compuesto sirve como andamiaje para el desarrollo de diversas moléculas biológicamente activas. Es una subestructura en numerosos compuestos con actividades contra enfermedades cardiovasculares, tumores, trastornos del sistema nervioso e infecciones . Esta versatilidad lo convierte en un valioso bloque de construcción en el descubrimiento y desarrollo de fármacos.
Agentes antiinflamatorios
Los derivados de este compuesto han mostrado potencial como agentes antiinflamatorios. Su capacidad para modular las vías inflamatorias se puede aprovechar para desarrollar nuevos tratamientos para enfermedades inflamatorias . Esta aplicación es particularmente relevante en el contexto de las condiciones inflamatorias crónicas.
Catálisis
Además de la catálisis fotoredox, el compuesto se utiliza en otros procesos catalíticos. Su estructura única le permite participar en varios ciclos catalíticos, facilitando la síntesis de moléculas orgánicas complejas . Esta aplicación es importante para avanzar en las metodologías sintéticas en química orgánica.
Química bioorgánica
La estructura del compuesto lo convierte en una herramienta útil en la química bioorgánica para estudiar las interacciones enzimáticas y otros procesos biológicos. Su capacidad para quelar iones metálicos e interactuar con macromoléculas biológicas proporciona información sobre mecanismos bioquímicos .
Ciencia de materiales
Finalmente, el compuesto se explora en la ciencia de materiales para el desarrollo de nuevos materiales con propiedades específicas. Su incorporación a polímeros y otros materiales puede mejorar su rendimiento en diversas aplicaciones, como recubrimientos, sensores y dispositivos electrónicos .
Mecanismo De Acción
Target of Action
The primary target of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the Human Immunodeficiency Virus type 1 (HIV-1), the etiological agent that causes Acquired Immuno-Deficiency Syndrome (AIDS) .
Mode of Action
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase by 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde affects the life cycle of the HIV-1 virus . The life cycle of the virus includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .
Pharmacokinetics
It is noted that the compound and its derivatives displayed no significant cytotoxicity at a concentration of 100 μm , suggesting a favorable safety profile.
Result of Action
The result of the action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, a step that is crucial for the replication of the virus .
Análisis Bioquímico
Biochemical Properties
4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been evaluated for its in vitro anti-HIV-1 activity . It has been found to display moderate inhibitory properties against the HIV-1 virus in Hela cell cultures . The compound interacts with the active site of the PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Cellular Effects
In cellular processes, 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has shown to influence cell function by inhibiting the HIV-1 virus in Hela cell cultures . It potentially impacts cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 life cycle .
Molecular Mechanism
The molecular mechanism of action of 4-Oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves binding interactions with biomolecules, specifically the PFV integrase (IN) . The compound binds into the active site of IN, where the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction potentially leads to enzyme inhibition, affecting the HIV-1 life cycle .
Propiedades
IUPAC Name |
4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-9-10-12(15-5-7-19-8-6-15)14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGTGSUXDAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
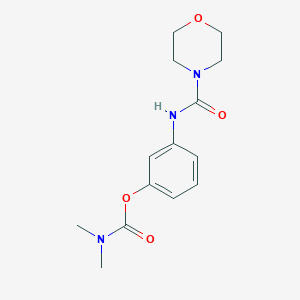
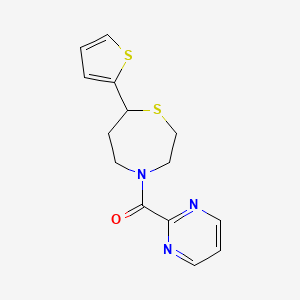
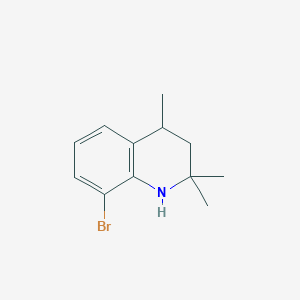
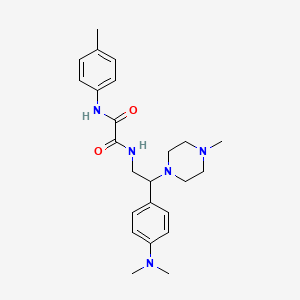
![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)

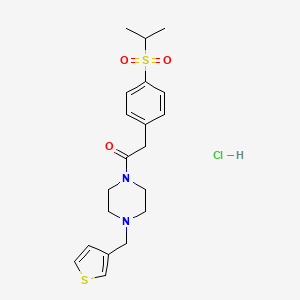
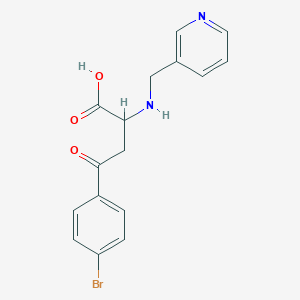
![2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2510166.png)

